REACTION_CXSMILES
|
[I:1][C:2]([C:5]([C:8]([NH2:10])=O)([F:7])[F:6])([F:4])[F:3].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[I:1][C:2]([F:4])([F:3])[C:5]([F:7])([F:6])[C:8]#[N:10]
|
Name
|
fine powder
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ICF2CF2CONH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC(F)(F)C(F)(F)C(=O)N
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 (± 10) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
were distilled out
|
Type
|
CUSTOM
|
Details
|
Final volatiles were collected in a -78° C. trap at 26.6 kPa
|
Name
|
|
Type
|
product
|
Smiles
|
IC(C(C#N)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |